

# Synthesis of 3-Methoxybenzenethiol from Aryl Iodides: An Application Note and Protocol

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## Compound of Interest

Compound Name: 3-Methoxybenzenethiol

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This document provides a detailed protocol for the synthesis of **3-methoxybenzenethiol** from aryl iodides, specifically 3-iodoanisole, through a copper-catalyzed cross-coupling reaction. This method offers a practical and efficient route to obtaining aryl thiols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.<sup>[1][2]</sup>

## Introduction

**3-Methoxybenzenethiol** is a key building block in organic synthesis, utilized in the production of various pharmaceuticals, dyes, and fragrances.<sup>[1]</sup> The synthesis of aryl thiols from aryl halides is a fundamental transformation in organic chemistry. The Ullmann condensation, a copper-promoted conversion of aryl halides to aryl thioethers, provides a classic approach to this transformation.<sup>[3]</sup> Modern variations of this reaction often employ soluble copper catalysts and have been refined to proceed under milder conditions than traditional methods which required high temperatures.<sup>[3][4]</sup> The protocol detailed below describes a copper-catalyzed synthesis of **3-methoxybenzenethiol** from 3-iodoanisole with a reported yield of 89%.<sup>[5]</sup>

## Data Presentation

The following table summarizes the key quantitative data for the synthesis of **3-methoxybenzenethiol** from 3-iodoanisole.

| Parameter         | Value   | Reference |
|-------------------|---|-----------|
| Starting Material | 3-Iodoanisole   | [5]       |
| Product           | 3-Methoxybenzenethiol   | [5]       |
| Catalyst          | Copper Powder   | [5]       |
| Sulfur Source     | Sodium Sulfide Nonahydrate<br>(Na <sub>2</sub> S·9H <sub>2</sub> O) | [5]       |
| Ligand/Additive   | 1,2-Ethanedithiol   | [5]       |
| Solvent           | Dimethyl Sulfoxide (DMSO)   | [5]       |
| Temperature       | 100 °C  | [5]       |
| Reaction Time     | 20 hours  | [5]       |
| Yield             | 89%   | [5]       |

## Experimental Protocol

This protocol is adapted from a published general procedure for the synthesis of aryl thiols from aryl iodides.[5]

Materials:

- 3-Iodoanisole (1 mmol)
- Copper powder (6.35 mg, 0.1 mmol)
- Sodium sulfide nonahydrate (Na<sub>2</sub>S·9H<sub>2</sub>O) (720.54 mg, 3 mmol)
- 1,2-Ethanedithiol (8.4 µL, 0.1 mmol)
- Dimethyl sulfoxide (DMSO) (2 mL)
- 5% Aqueous HCl
- Ethyl acetate (EtOAc)

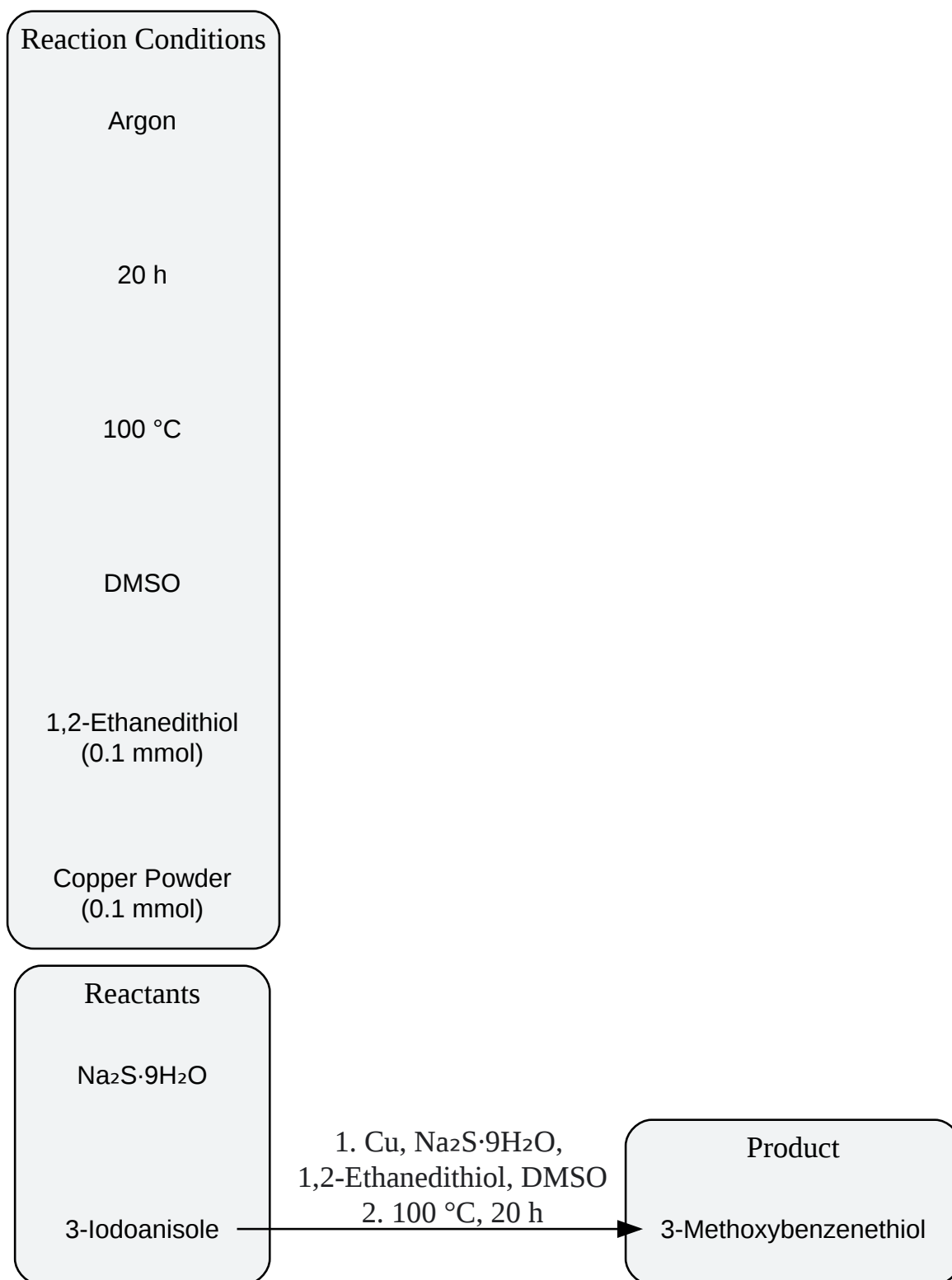
- Water
- Brine
- Argon gas
- Test tube with a magnetic stir bar
- Oil bath
- Standard laboratory glassware for workup and purification
- Column chromatography supplies (silica gel, ethyl acetate/n-hexane)

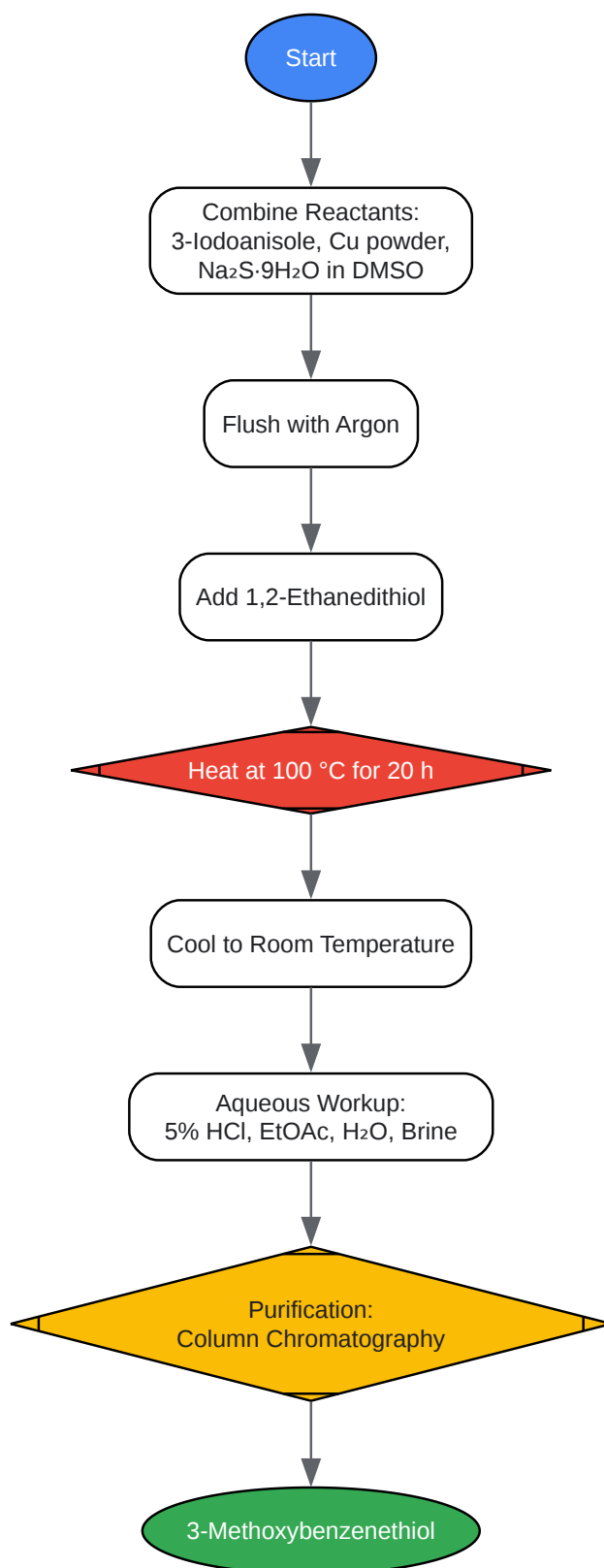
Procedure:

- To a test tube containing a magnetic stir bar, add 3-iodoanisole (1 mmol), copper powder (6.35 mg, 0.1 mmol), and sodium sulfide nonahydrate (720.54 mg, 3 mmol).
- Add dimethyl sulfoxide (2 mL) to the test tube.
- Flush the test tube with argon gas to create an inert atmosphere.
- Add 1,2-ethanedithiol (8.4  $\mu$ L, 0.1 mmol) to the reaction mixture.
- Place the test tube in a preheated oil bath at 100 °C and stir the mixture for 20 hours.
- After 20 hours, remove the test tube from the oil bath and allow it to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel containing 5% aqueous HCl and ethyl acetate.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate it under vacuum.
- Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to obtain the desired **3-methoxybenzenethiol**.

## Visualizations

Chemical Reaction Pathway





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